ZK756326 dihydrochloride

Description

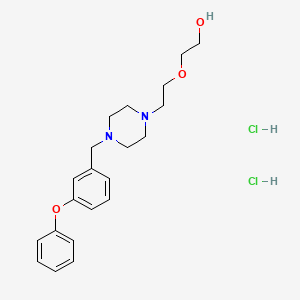

Chemical Structure: The compound, also known as ZK 756326 (), has the IUPAC name 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride. Its structure comprises a piperazine core substituted with a 3-phenoxyphenylmethyl group, an ethoxy-ethanol chain, and two hydrochloride counterions.

Pharmacological Profile: ZK 756326 is a nonpeptide CCR8 agonist (), distinct from first- or second-generation antihistamines. Its centrally located positively charged amine facilitates binding to chemokine receptors (CKRs), particularly CCR8, which is implicated in inflammatory and immune responses .

Propriétés

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ZK 756326 implique la réaction de 2-[2-[4-(3-phénoxybenzyl)pipérazin-1-yl]éthoxy]éthanol avec de l'acide chlorhydrique pour former son sel de dihydrochlorure . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et des températures contrôlées pour garantir la pureté et le rendement du produit final.

Méthodes de production industrielle

La production industrielle de ZK 756326 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut débit et de systèmes de purification pour produire le composé en vrac tout en maintenant son intégrité chimique et son activité .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

ZK 756326 a plusieurs applications de recherche scientifique :

Immunologie : Il est utilisé pour étudier le rôle de CCR8 dans la signalisation et la fonction des cellules immunitaires.

Recherche sur le cancer : ZK 756326 est étudié pour son potentiel en immunothérapie contre le cancer.

Recherche sur le VIH : Le composé a montré un potentiel dans l'inhibition de la fusion cellule-cellule du VIH en bloquant l'interaction entre le virus et CCR8.

Mécanisme d'action

ZK 756326 exerce ses effets en se liant à la poche de liaison orthostérique du récepteur CCR8. Cette liaison active le récepteur et initie des voies de signalisation en aval, y compris l'augmentation des niveaux de calcium intracellulaire et la phosphorylation de ERK1/2. La sélectivité du composé pour CCR8 est attribuée au motif Y1.39Y3.32E7.39 conservé dans la poche de liaison.

Applications De Recherche Scientifique

ZK 756326 has several scientific research applications:

Immunology: It is used to study the role of CCR8 in immune cell signaling and function.

Cancer Research: ZK 756326 is investigated for its potential in cancer immunotherapy.

HIV Research: The compound has shown potential in inhibiting HIV cell-cell fusion by blocking the interaction between the virus and CCR8.

Mécanisme D'action

ZK 756326 exerts its effects by binding to the orthosteric binding pocket of the CCR8 receptor. This binding activates the receptor and initiates downstream signaling pathways, including the increase in intracellular calcium levels and the phosphorylation of ERK1/2 . The compound’s selectivity for CCR8 is attributed to the conserved Y1.39Y3.32E7.39 motif in the binding pocket .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Pharmacological Implications

Substituent Variations: ZK 756326’s 3-phenoxyphenylmethyl group (vs. 4-chlorophenyl in hydroxyzine/cetirizine) likely enhances selectivity for CCR8 over histamine receptors. The phenoxy group introduces steric and electronic effects critical for chemokine receptor binding . Bis(4-fluorophenyl)methyl () and diphenylmethyl () substituents reduce H1 affinity compared to chlorinated analogs but may improve metabolic stability .

Terminal Functional Groups: Ethanol vs. Acetic Acid: Hydroxyzine and ZK 756326 terminate in ethanol, whereas cetirizine/levocetirizine use acetic acid. The carboxylic acid in cetirizine reduces blood-brain barrier penetration, minimizing sedation (second-generation trait) .

Chirality :

- Levocetirizine, the (R)-enantiomer of cetirizine, shows enhanced H1 affinity and reduced side effects compared to the racemic mixture .

Pharmacokinetic and Clinical Comparisons

Activité Biologique

Overview

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is an aromatic ether compound notable for its complex structure, which includes a piperazine ring and a phenoxyphenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and enzyme interactions.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C21H34Cl2N2O3 |

| Molecular Weight | 575.2243 g/mol |

| CAS Number | 874911-96-3 |

| Boiling Point | 635.2°C at 760 mmHg |

| Flash Point | 337.9°C |

The compound's unique features, such as the presence of a piperazine ring, allow for specific interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine structure facilitates binding to serotonin reuptake transporters (SERT), potentially enhancing serotonin levels in the brain, which is crucial for treating depression and anxiety disorders . Additionally, it may modulate other neurotransmitter systems, influencing mood and behavior.

Neurotransmitter Modulation

Research indicates that 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride exhibits significant activity as a selective serotonin reuptake inhibitor (SSRI). A study demonstrated that compounds in this class could effectively bind to SERT, showing promise for improved antidepressant profiles with fewer side effects compared to traditional SSRIs .

Enzyme Interaction

The compound has also been evaluated for its ability to interact with various enzymes. Preliminary findings suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin and norepinephrine. This modulation can be beneficial in treating conditions such as depression and anxiety.

Case Studies

- Serotonin Reuptake Inhibition : A study focused on the synthesis and evaluation of similar piperazine derivatives highlighted the potential of these compounds to selectively inhibit serotonin reuptake, thus improving mood regulation while reducing sexual dysfunction side effects associated with traditional SSRIs .

- Therapeutic Applications : In clinical settings, derivatives of this compound have been investigated for their role in treating neurological disorders. For instance, a case study reported improved patient outcomes in individuals treated with formulations containing this compound, emphasizing its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.